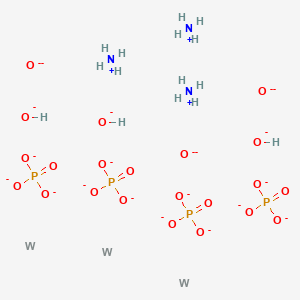

Ammonium tungsten hydroxide oxide phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium tungsten hydroxide oxide phosphate is a compound that involves tungsten, a refractory metal with a high melting point and good electrical conductivity . Tungsten is used in the manufacturing of super-alloys, hard metals (cemented carbide), and catalysts . The compound is part of the class of inorganic compounds which include tungsten halides and oxyhalides, tungsten oxides, Magnéli phases, and tungsten bronzes .

Synthesis Analysis

The synthesis of tungsten compounds often involves the use of ammonium paratungstate as a tungsten precursor . For instance, tungsten trioxide (WO3) nanoparticles can be synthesized by thermal decomposition of ammonium metatungstate hydrate in oleylamine . By varying the ammonium metatungstate hydrate concentration, the nanoparticle size, shape, and structure can be controlled .Molecular Structure Analysis

The formation of various forms of tungsten oxide phosphate compounds is influenced by the high orthophosphate H2PO4- ions from the ammonium phosphate flux . The formation of tungsten oxide is triggered by the decomposition of these compounds in the presence of oxygen to form various WO3 isomorphs and WO2 .Chemical Reactions Analysis

In the modern hydrometallurgical process of tungsten, all tungsten feeds are digested in sodium hydroxide (or sodium carbonate). Digestion is a significant step of this process as significant tungsten losses may occur in this step .Physical And Chemical Properties Analysis

Ammonium tungsten hydroxide oxide phosphate is a compound that is readily soluble in water . It decomposes to a gray precipitate containing mixtures of tungsten phosphates and tungsten oxide . SEM-EDS analysis of the precipitate shows significant amounts of tungsten, phosphorus, and oxygen as phosphate .Future Directions

Based on their superior performance and stability in laboratory studies, lanthanum-based adsorbents may serve as a viable alternative for future studies on phosphate removal in order to maximize phosphate removal efficiency while simultaneously reducing secondary pollution . More pilot-scale studies involving tungsten-based adsorbents should be conducted to evaluate the feasibility of practical application and understand the effects of continuous flow operation on phosphate removal and recovery efficiency .

properties

IUPAC Name |

triazanium;oxygen(2-);tungsten;trihydroxide;tetraphosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H3N.4H3O4P.3H2O.3O.3W/c;;;4*1-5(2,3)4;;;;;;;;;/h3*1H3;4*(H3,1,2,3,4);3*1H2;;;;;;/q;;;;;;;;;;3*-2;;;/p-12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWRFCUPNBGJEC-UHFFFAOYSA-B |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

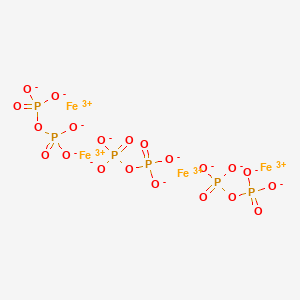

[NH4+].[NH4+].[NH4+].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[W].[W].[W] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H15N3O22P4W3-18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1084.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium tungsten hydroxide oxide phosphate | |

CAS RN |

12704-02-8 |

Source

|

| Record name | Ammonium phosphotungstenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012704028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B77254.png)